3-chloro-2-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide
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Overview
Description
3-chloro-2-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H19ClN4O2S and its molecular weight is 342.84. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research has demonstrated the potential anticancer activity of benzenesulfonamide derivatives. A study by Sławiński et al. (2012) synthesized novel benzenesulfonamide derivatives showing remarkable activity against various human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cell lines. The compounds exhibited low micromolar GI50 levels, indicating their efficacy in inhibiting cancer cell growth (Sławiński et al., 2012).
Antimicrobial Activity
Benzenesulfonamide derivatives have also been investigated for their antimicrobial properties. Wang et al. (2010) reported the synthesis of novel sulfanilamide-derived 1,2,3-triazole compounds with promising antibacterial potency against various bacterial strains, highlighting their potential as antimicrobial agents (Wang et al., 2010).
UV Protection and Antimicrobial Finish for Textiles
Mohamed et al. (2020) explored the use of thiazole azodyes containing a sulfonamide moiety for simultaneous dyeing and functional finishing of cotton fabrics. The dyed fabrics exhibited excellent UV protection and antibacterial properties, demonstrating the application of benzenesulfonamide derivatives in enhancing the functional characteristics of textiles (Mohamed et al., 2020).
Herbicide Metabolism and Selectivity
Research into the metabolism of chlorsulfuron, a benzenesulfonamide herbicide, by plants has provided insights into the biological basis for the selectivity of this herbicide for cereals. Tolerant plants rapidly metabolize chlorsulfuron to an inactive product, while sensitive plants show little to no metabolism. This selectivity is crucial for the herbicide's use in agriculture (Sweetser et al., 1982).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound .
Result of Action
Similar compounds have been known to induce various molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-chloro-2-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide. Factors such as pH, temperature, and the presence of other compounds can affect how this compound interacts with its targets .
Properties
IUPAC Name |
3-chloro-2-methyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O2S/c1-10(2)13(9-19-8-7-16-18-19)17-22(20,21)14-6-4-5-12(15)11(14)3/h4-8,10,13,17H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTJUMPOZGIHLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC(CN2C=CN=N2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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